2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with methoxyphenyl groups and a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol.
Substitution with Methoxyphenyl Groups: The imidazole ring is then functionalized with methoxyphenyl groups through electrophilic aromatic substitution reactions. This step often requires the use of a Lewis acid catalyst such as aluminum chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction involving an acyl chloride or anhydride and the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities and understand the structure-activity relationships.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The imidazole ring is a common pharmacophore in many drugs, and the methoxyphenyl groups may enhance binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The methoxyphenyl groups and the imidazole ring can interact with the active site of the target protein, while the sulfanyl linkage may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with a triazole ring instead of an imidazole ring.
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-(trifluoromethyl)phenyl)acetamide: Contains a triazole ring and different substituents on the phenyl rings.
Uniqueness
The unique combination of an imidazole ring with methoxyphenyl groups and a sulfanyl linkage distinguishes 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide from other similar compounds. This structure may confer specific properties, such as enhanced stability or unique biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-32-20-10-5-17(6-11-20)25-27(30-26(29-25)18-7-12-21(33-2)13-8-18)36-16-24(31)28-19-9-14-22(34-3)23(15-19)35-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIJNJTKBOSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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